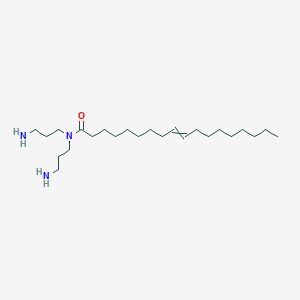
N,N-bis(3-aminopropyl)octadec-9-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(3-aminopropyl)octadec-9-enamide is a chemical compound with the molecular formula C24H49N3O. It is characterized by the presence of a long aliphatic chain with a double bond and two primary amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(3-aminopropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Octadec-9-enoic Acid: The carboxylic acid group of octadec-9-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Amidation Reaction: The activated octadec-9-enoic acid is then reacted with 3-aminopropylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(3-aminopropyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: N-alkylated or N-acylated derivatives
Aplicaciones Científicas De Investigación
N,N-bis(3-aminopropyl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of N,N-bis(3-aminopropyl)octadec-9-enamide involves its interaction with biological membranes and proteins. The primary amine groups can form hydrogen bonds and ionic interactions with target molecules, while the long aliphatic chain allows for membrane insertion and disruption. This dual functionality contributes to its bioactivity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-hydroxyethyl)octadec-9-enamide
- N,N-bis(3-aminopropyl)ethylenediamine
Uniqueness
N,N-bis(3-aminopropyl)octadec-9-enamide is unique due to its specific combination of a long aliphatic chain with a double bond and two primary amine groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
138249-75-9 |
|---|---|
Fórmula molecular |
C24H49N3O |
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
N,N-bis(3-aminopropyl)octadec-9-enamide |
InChI |
InChI=1S/C24H49N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27(22-17-20-25)23-18-21-26/h9-10H,2-8,11-23,25-26H2,1H3 |
Clave InChI |
UMYYQSAGBDSXQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(CCCN)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


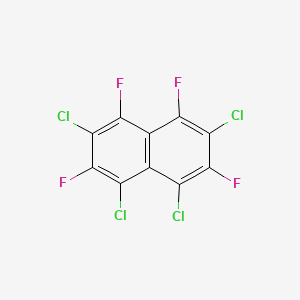
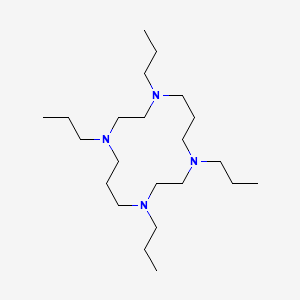
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)


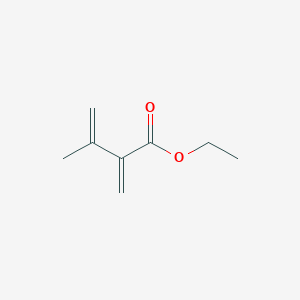
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
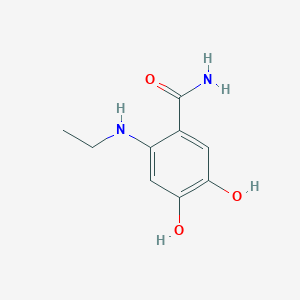
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
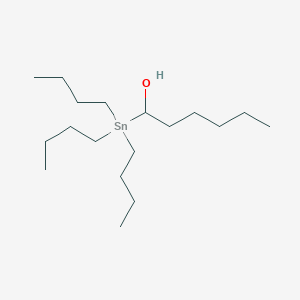
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
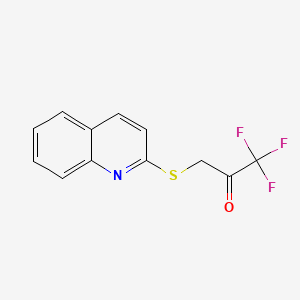
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
